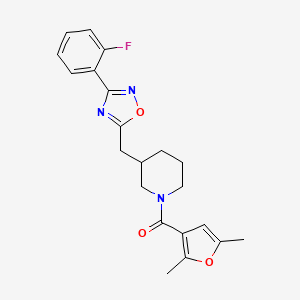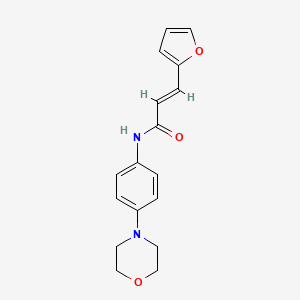
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also act on other cellular pathways involved in these processes.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, as mentioned earlier. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, it has been shown to reduce inflammation and improve symptoms of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide for lab experiments is its potential as a therapeutic agent in cancer treatment and inflammation. It has also been shown to have low toxicity in animal models, making it a promising candidate for further study. However, one limitation is the complex synthesis method, which may make it difficult to obtain the compound in large quantities.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. One area of focus is further understanding the mechanism of action and cellular pathways involved in its anti-tumor and anti-inflammatory effects. Another area of research is the development of more efficient synthesis methods to obtain the compound in larger quantities. Additionally, further studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
In conclusion, (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. While the complex synthesis method may make it difficult to obtain the compound in large quantities, studies have shown promising results in cancer treatment and inflammation. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent in humans.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide involves a multi-step process. The first step involves the reaction of 4-morpholinophenylamine with furan-2-carboxylic acid to form 3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. The second step involves the isomerization of the compound to form (E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide. The overall synthesis method is complex, requiring careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(4-morpholinophenyl)acrylamide has been studied for its potential as a therapeutic agent in various scientific research applications. One of the main areas of research has been in cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBQMDMUJNLR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)
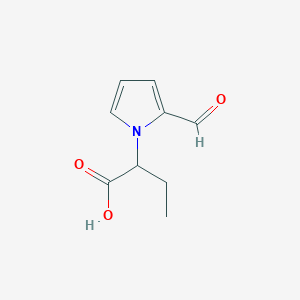

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

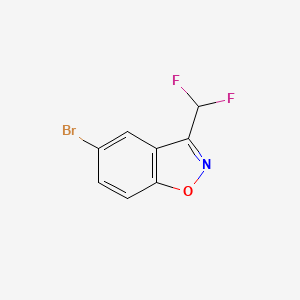
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)

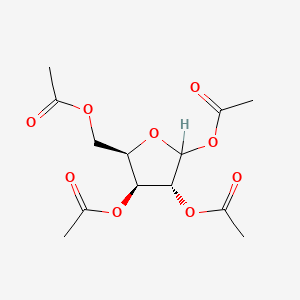
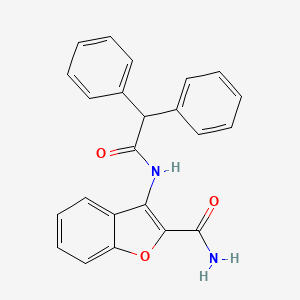
![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
